Salicylic

Descripción

Structure

3D Structure of Parent

Propiedades

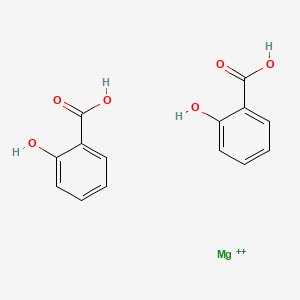

Fórmula molecular |

C14H12MgO6+2 |

|---|---|

Peso molecular |

300.55 g/mol |

Nombre IUPAC |

magnesium;2-hydroxybenzoic acid |

InChI |

InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2 |

Clave InChI |

MQHWFIOJQSCFNM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mg+2] |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Salicylic Acid in Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. This response is triggered by an initial localized exposure to a pathogen. At the heart of SAR lies the signaling molecule, salicylic acid (SA), a phenolic phytohormone that plays a pivotal role in activating and regulating this systemic immunity. This technical guide provides an in-depth exploration of the core functions of this compound acid in SAR, detailing the signaling pathways, key experimental methodologies, and quantitative data for a comprehensive understanding.

This compound Acid Signaling in Systemic Acquired Resistance

The induction of SAR is a complex process involving the biosynthesis of SA, its transport, perception, and the subsequent activation of a massive transcriptional reprogramming leading to the expression of defense-related genes, including Pathogenesis-Related (PR) genes.

This compound Acid Biosynthesis and Transport

Upon pathogen recognition, plants initiate the synthesis of SA primarily through the isochorismate (IC) pathway, which occurs in the chloroplasts. The key enzyme in this pathway is Isochorismate Synthase (ICS). The expression of the ICS1 gene is rapidly induced upon pathogen infection, leading to a significant increase in SA levels.[1]

Following its synthesis in the infected leaf, a long-distance signal is transported to distal, uninfected parts of the plant to establish SAR. While several molecules have been proposed as mobile signals, SA itself, or its methylated derivative methyl salicylate (B1505791) (MeSA), is considered a key component of this systemic signaling.

This compound Acid Perception and Downstream Signaling

In the systemic tissues, the elevated levels of SA are perceived by specific receptors, leading to the activation of downstream defense responses. The primary receptors for SA are members of the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) family, particularly NPR1, NPR3, and NPR4.[2]

Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. The accumulation of SA triggers a change in the cellular redox state, leading to the monomerization of NPR1 and its translocation into the nucleus.[3] In the nucleus, NPR1 acts as a transcriptional co-activator, interacting with TGA transcription factors to induce the expression of a large set of defense genes, including PR genes.[4]

NPR3 and NPR4 function as negative regulators of SAR by mediating the degradation of NPR1. The binding of SA to NPR3 and NPR4 modulates their interaction with NPR1, thereby controlling the stability and activity of NPR1. This intricate regulation allows for a fine-tuned defense response.[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in SA-mediated SAR.

Caption: this compound Acid Signaling Pathway in SAR.

Caption: Regulation of NPR1 Stability by NPR3 and NPR4.

Quantitative Data in SAR

The induction of SAR is accompanied by significant quantitative changes in the levels of this compound acid and key regulatory proteins. The following tables summarize representative data from studies on different plant species.

| Plant Species | Pathogen/Inducer | Tissue | Fold Increase in this compound Acid | Reference |

| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Inoculated Leaves | > 20-fold | [6] |

| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Systemic Leaves | > 5-fold | [6] |

| Cucumis sativus (Cucumber) | Tobacco Necrosis Virus (TNV) | Phloem Exudates | > 10-fold | [7][8] |

| Arabidopsis thaliana | Pseudomonas syringae | Inoculated Leaves | ~10-100-fold (strain dependent) | [9] |

| Plant Species | Treatment | Protein | Fold Increase in Protein Level | Reference |

| Arabidopsis thaliana | This compound Acid (1 mM) | NPR1 | ~2-3-fold (transcript) | [5] |

| Arabidopsis thaliana | This compound Acid (0.5 mM) | NPR1 | Significant increase (protein) | [4] |

Key Experimental Protocols

Reproducible and accurate quantification of SA and analysis of key protein localization are fundamental to studying SAR. The following sections provide detailed methodologies for essential experiments.

Quantification of this compound Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free and total SA from plant tissue.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes (2 mL)

-

90% (v/v) Methanol

-

100% (v/v) Methanol

-

5% (w/v) Trichloroacetic acid (TCA)

-

Extraction buffer: Ethyl acetate/Cyclopentane/Isopropanol (100:99:1, v/v/v)

-

β-glucosidase solution (for total SA)

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation:

-

Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 90% methanol, vortex thoroughly, and sonicate for 20 minutes.

-

Centrifuge at 14,000 x g for 20 minutes and transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate for 20 minutes, and centrifuge.

-

Combine the supernatants.

-

-

Sample Split for Free and Total SA:

-

Divide the combined supernatant into two equal aliquots.

-

-

Total SA Hydrolysis:

-

To one aliquot, add 10 µL of β-glucosidase solution and incubate at 37°C for 90 minutes to hydrolyze SA-glucosides.

-

Stop the reaction by adding 500 µL of 5% TCA.

-

-

Free SA Preparation:

-

To the second aliquot, add 500 µL of 5% TCA.

-

-

Liquid-Liquid Extraction:

-

Extract both samples three times with an equal volume of the extraction buffer. Vortex, centrifuge to separate phases, and collect the upper organic phase.

-

Pool the organic phases for each sample and evaporate to dryness under a stream of nitrogen or in a speed-vac.

-

-

HPLC Analysis:

-

Resuspend the dried extract in 250 µL of HPLC mobile phase (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH 5.0).

-

Inject 20-50 µL onto a C18 reverse-phase HPLC column.

-

Detect SA using a fluorescence detector with an excitation wavelength of ~305 nm and an emission wavelength of ~407 nm.

-

Quantify SA levels by comparing the peak area to a standard curve of known SA concentrations.

-

Localization of NPR1-GFP Fusion Protein by Confocal Microscopy

This protocol describes the visualization of the subcellular localization of NPR1 in response to SA treatment using a Green Fluorescent Protein (GFP) fusion.

Materials:

-

Arabidopsis thaliana plants stably expressing an NPR1-GFP fusion protein.

-

This compound acid solution (e.g., 1 mM).

-

Confocal laser scanning microscope.

-

Microscope slides and coverslips.

Procedure:

-

Plant Treatment:

-

Treat Arabidopsis seedlings or leaf discs with a mock solution (e.g., water) or an SA solution.

-

Incubate for a specified time (e.g., 2-6 hours) to allow for NPR1 translocation.

-

-

Sample Mounting:

-

Mount the treated seedlings or leaf tissue in a drop of water on a microscope slide and cover with a coverslip.

-

-

Confocal Microscopy:

-

Use a confocal microscope to visualize GFP fluorescence.

-

Excite the GFP with a 488 nm laser and collect the emission between 500 and 530 nm.

-

Capture images of the same cell type (e.g., epidermal or mesophyll cells) from both mock- and SA-treated samples.

-

-

Image Analysis:

-

Observe the subcellular localization of the NPR1-GFP signal. In untreated cells, the signal is predominantly cytoplasmic. Upon SA treatment, a significant portion of the signal translocates to the nucleus.

-

Experimental Workflow for a Systemic Acquired Resistance (SAR) Assay

The following diagram illustrates a typical workflow for inducing and assessing SAR in Arabidopsis thaliana using Pseudomonas syringae.

Caption: Experimental Workflow for a SAR Assay.

Conclusion

This compound acid is an indispensable component of systemic acquired resistance in plants. Its intricate signaling network, from biosynthesis and perception to the regulation of downstream gene expression, provides a robust defense mechanism against a wide array of pathogens. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers and professionals engaged in the study of plant immunity and the development of novel strategies for crop protection. A thorough understanding of the role of this compound acid in SAR is paramount for harnessing this natural defense system to enhance agricultural productivity and sustainability.

References

- 1. Structural Basis of this compound Acid Perception by Arabidopsis NPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [ouci.dntb.gov.ua]

- 4. Diverse Roles of the this compound Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intercellular this compound acid accumulation during compatible and incompatible Arabidopsis-Pseudomonas syringae interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Salicylic Acid in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA), a phenolic phytohormone, is a key regulator of various physiological processes in plants, most notably in orchestrating defense responses against pathogens. Its discovery and the elucidation of its role in plant biology have a rich history, transitioning from a compound in traditional herbal remedies to a central molecule in our understanding of plant immunity. This technical guide provides an in-depth overview of the historical milestones, key experiments, and current understanding of this compound acid's function in plant biology, with a focus on its role in systemic acquired resistance (SAR).

Historical Perspective: From Willow Bark to a Plant Hormone

The journey of this compound acid began long before its role in plants was understood. For centuries, extracts from willow (Salix spp.) bark and meadowsweet (Filipendula ulmaria) were used in traditional medicine to alleviate pain and fever.[1]

-

1828: German chemist Johann Andreas Buchner isolated the active compound from willow bark, which he named "salicin."[1]

-

1838: Italian chemist Raffaele Piria synthesized this compound acid from salicin.[2]

-

1853: French chemist Charles Frédéric Gerhardt synthesized acetylthis compound acid, the active ingredient in aspirin, for the first time.[3]

-

1897: Felix Hoffmann, a chemist at Bayer, developed a commercially viable process for synthesizing acetylthis compound acid, leading to the production of aspirin.[3]

While the medicinal properties of salicylates were well-established, their endogenous role in plants remained unknown for much of the 20th century.

The Dawn of this compound Acid in Plant Biology: Systemic Acquired Resistance

The concept of "induced resistance" in plants, where a localized infection leads to enhanced resistance in distant, uninfected parts of the plant, was first described in the early 20th century. This phenomenon was later termed Systemic Acquired Resistance (SAR).[4][5] The search for the mobile signal responsible for SAR eventually led to the discovery of this compound acid's role in plant defense.

A pivotal moment came in 1979 , when researchers discovered that salicylates were involved in the induced defense of tobacco plants against the tobacco mosaic virus (TMV).[1] Subsequent landmark studies in 1990 on tobacco and cucumber responding to pathogen infection provided the first strong evidence that endogenous SA is a critical signal for disease resistance.[6] These studies showed that SA levels increased significantly in both the infected and systemic leaves, and this increase preceded or coincided with the expression of pathogenesis-related (PR) genes, which are markers for SAR.[6]

Quantitative Data on this compound Acid in Plant Defense

The following tables summarize quantitative data from various studies, illustrating the changes in this compound acid levels and the expression of defense-related genes in response to pathogen infection and SA treatment.

Table 1: Endogenous this compound Acid Concentrations in Different Plant Species

| Plant Species | Tissue | Condition | Free SA Concentration (µg/g FW) | Total SA Concentration (µg/g FW) | Citation(s) |

| Arabidopsis thaliana | Leaves | Uninfected | ~0.1 - 0.5 | ~1.0 - 2.0 | [7] |

| Arabidopsis thaliana | Leaves | Pseudomonas syringae infected | 1.5 | 15.0 | [7] |

| Tobacco (Nicotiana tabacum) | Leaves | Uninfected | ~0.02 | ~0.2 | [6] |

| Tobacco (Nicotiana tabacum) | Leaves | TMV-infected (inoculated leaf) | ~1.0 | >20.0 | [6] |

| Tobacco (Nicotiana tabacum) | Leaves | TMV-infected (systemic leaf) | ~0.1 | >1.0 | [6] |

| Cucumber (Cucumis sativus) | Phloem Exudate | Uninfected | Not detected | ~0.003 | |

| Cucumber (Cucumis sativus) | Phloem Exudate | Colletotrichum lagenarium infected | Not detected | ~0.025 |

Table 2: Fold Change in PR-1 Gene Expression in Response to this compound Acid or Pathogen Infection

| Plant Species | Treatment | Time Point | Fold Change in PR-1 Expression | Citation(s) |

| Arabidopsis thaliana | 1 mM this compound Acid | 4 hours | >100 | |

| Arabidopsis thaliana | Pseudomonas syringae (avirulent) | 24 hours | ~50 - 100 | |

| Tobacco (Nicotiana tabacum) | TMV infection (systemic leaves) | 7 days | >10 | [6] |

| Grapevine (Vitis vinifera) | This compound Acid | 12 hours | 1.15 - 3.16 | [3] |

| Grapevine (Vitis vinifera) | This compound Acid | 24 hours | 1.15 - 3.16 | [3] |

| Grapevine (Vitis vinifera) | This compound Acid | 48 hours | 1.15 - 3.16 | [3] |

Experimental Protocols

Extraction and Quantification of this compound Acid by HPLC

This protocol describes a common method for extracting and quantifying free and total SA from plant tissue using high-performance liquid chromatography (HPLC).

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

100% Methanol

-

Trichloroacetic acid (TCA)

-

Ethyl acetate (B1210297):Cyclopentane:Isopropanol (100:99:1, v/v/v)

-

β-glucosidase

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Sample Preparation: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

Add 90% methanol to the powdered tissue, vortex thoroughly, and sonicate for 20 minutes.

-

Centrifuge to pellet the debris and collect the supernatant.

-

Re-extract the pellet with 100% methanol, sonicate, and centrifuge again.

-

Combine the supernatants.

-

-

Sample Split: Divide the combined supernatant into two equal aliquots for the determination of free SA and total SA.

-

Free SA Fraction:

-

Dry one aliquot completely under vacuum.

-

Resuspend the residue in TCA.

-

Extract three times with the ethyl acetate:cyclopentane:isopropanol solvent mixture.

-

Pool the organic phases and dry under nitrogen gas.

-

Resuspend the final residue in the HPLC mobile phase for analysis.

-

-

Total SA Fraction (including conjugated forms):

-

Dry the second aliquot.

-

Resuspend the residue in a sodium acetate buffer (pH 5.2) containing β-glucosidase.

-

Incubate at 37°C for 90 minutes to hydrolyze SA-glucosides.

-

Add TCA to stop the reaction.

-

Proceed with the same solvent extraction steps as for the free SA fraction.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate SA using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol or acetonitrile (B52724) in an acidic aqueous buffer).

-

Detect SA using a fluorescence detector with an excitation wavelength of approximately 305 nm and an emission wavelength of around 407 nm.

-

Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations.

-

Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol outlines a standard method for inducing and measuring SAR in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (wild-type and relevant mutants)

-

Pseudomonas syringae pv. tomato DC3000 (virulent strain)

-

Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2) (avirulent strain)

-

10 mM MgCl₂ (mock solution)

-

Syringes without needles

-

Sterile water

-

Petri dishes with appropriate growth medium (e.g., King's B)

Procedure:

-

Primary Inoculation (SAR Induction):

-

Grow Arabidopsis plants for 4-5 weeks.

-

Select two lower leaves of each plant for the primary inoculation.

-

Infiltrate these leaves with a suspension of the avirulent P. syringae strain (e.g., at an OD₆₀₀ of 0.005) or the mock solution (10 mM MgCl₂) using a needleless syringe.

-

-

Secondary Inoculation (Challenge):

-

Two days after the primary inoculation, select two upper, systemic leaves for the secondary challenge.

-

Infiltrate these systemic leaves with a suspension of the virulent P. syringae strain (e.g., at an OD₆₀₀ of 0.001).

-

-

Quantification of Pathogen Growth:

-

Two to three days after the secondary inoculation, collect leaf discs of a known area from the challenged leaves.

-

Homogenize the leaf discs in sterile water.

-

Plate serial dilutions of the homogenate onto petri dishes containing the appropriate growth medium.

-

Incubate the plates at 28°C for 2 days.

-

Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

-

-

Analysis: Compare the bacterial growth in the systemic leaves of plants that received the primary avirulent pathogen inoculation with those that received the mock inoculation. A significant reduction in bacterial growth in the former indicates the successful induction of SAR.

Signaling Pathways and Experimental Workflows

This compound Acid Biosynthesis Pathways

Plants primarily synthesize this compound acid via two distinct pathways originating from the primary metabolite chorismate.[7][8]

Caption: this compound Acid Biosynthesis Pathways in Plants.

This compound Acid Signaling Pathway

Upon its synthesis, this compound acid triggers a complex signaling cascade that leads to the activation of defense responses, including the expression of PR genes. A central player in this pathway is the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[9][10]

Caption: A Simplified Model of the NPR1-Dependent this compound Acid Signaling Pathway.

Experimental Workflow for SAR Bioassay

The following diagram illustrates the key steps in a typical Systemic Acquired Resistance (SAR) bioassay.

Caption: Experimental Workflow for a Systemic Acquired Resistance (SAR) Bioassay.

Conclusion

The discovery of this compound acid's role in plant biology represents a paradigm shift in our understanding of plant-pathogen interactions. From its origins as a key ingredient in a traditional remedy, this compound acid has been revealed to be a central signaling molecule that orchestrates a complex and robust defense system in plants. The elucidation of its biosynthetic and signaling pathways continues to be an active area of research, with new components and regulatory mechanisms being uncovered. For researchers, scientists, and drug development professionals, a thorough understanding of the history and biology of this compound acid provides a foundation for developing novel strategies to enhance crop protection and for the potential discovery of new therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into this fascinating and critical aspect of plant biology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The diversity of this compound acid biosynthesis and defense signaling in plants: Knowledge gaps and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hormone Crosstalk in Plant Disease and Defense: More Than Just JASMONATE-SALICYLATE Antagonism | Annual Reviews [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Perception of the plant immune signal this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of this compound acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound acid-induced transcriptional reprogramming by the HAC–NPR1–TGA histone acetyltransferase complex in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Salicylic Acid Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a naturally occurring phenolic compound, and its derivatives have long been cornerstones of medicinal chemistry. From the ubiquitous aspirin (B1665792) (acetylthis compound acid) to a diverse array of synthetic analogs, this class of molecules exhibits a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of key this compound acid derivatives, with a focus on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The information is presented to facilitate further research and drug development endeavors in this important field.

Core Biological Activities and Mechanisms of Action

This compound acid and its derivatives exert their effects through multiple mechanisms, often targeting key signaling pathways involved in disease pathogenesis.

Anti-inflammatory and Analgesic Activities

The primary mechanism for the anti-inflammatory and analgesic effects of many this compound acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Some derivatives exhibit preferential inhibition of COX-2, the inducible isoform associated with inflammation, which can reduce gastrointestinal side effects associated with non-selective COX inhibition.[3] Beyond COX inhibition, salicylates can also modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4][5] Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4][5]

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound acid derivatives.

Anticancer Activity

The anticancer properties of this compound acid derivatives are multifaceted. Aspirin and other salicylates have been shown to perturb the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6] This can involve inhibiting EGFR phosphorylation and internalisation.[6] Furthermore, some derivatives induce apoptosis in cancer cells through mechanisms such as promoting endoplasmic reticulum stress.[7] The inhibition of the NF-κB pathway also contributes to their anticancer effects, as NF-κB is involved in cancer cell proliferation, survival, and angiogenesis.

dot

Caption: Perturbation of the EGFR signaling pathway by aspirin and its derivatives.

Antimicrobial and Antifungal Activities

This compound acid and its derivatives have demonstrated efficacy against a range of bacteria and fungi.[8][9] Their mechanisms of action are varied and can include disruption of microbial membranes, inhibition of essential enzymes, and interference with nutrient uptake. For instance, certain salicylanilides have shown potent activity against Mycobacterium tuberculosis and various Staphylococcus species.[10]

Quantitative Biological Data

The following tables summarize the quantitative biological activities of various this compound acid derivatives.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound/Derivative | Assay | Target | IC50 / ED50 | Reference |

| Aspirin | COX-2 Inhibition | COX-2 | 2.60 µM | [11] |

| MEST1 (Ester analog) | COX-2 Inhibition | COX-2 | 0.048 µM | [11] |

| N-(5-chlorosalicyloyl)phenethylamine | NF-κB Luciferase Assay | NF-κB | 15 µM | [12] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine | NF-κB Luciferase Assay | NF-κB | 17 µM | [12] |

| O-(4-tert-butylbenzoyl)-salicylic acid | Acetic acid-induced writhing (mice) | Analgesia | 0.26 mmol/kg | [13] |

| Aspirin | Acetic acid-induced writhing (mice) | Analgesia | >0.39 mmol/kg | [13] |

Table 2: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | IC50 | Reference |

| 4-(1,2,3-triazol-1-yl) this compound acid derivative | MCF-7 (Breast Cancer) | Cytotoxicity | >54.6 µM | [14] |

| 4-(1,2,3-triazol-1-yl) this compound acid derivative | HepG2 (Liver Cancer) | Cytotoxicity | 43.6 µM | [14] |

| This compound Acid Derivative 2f | HEp-2 (Larynx Cancer) | Cytotoxicity | 13.9 µM | [15] |

| This compound Acid Derivative 2k | EC-109 (Esophageal Cancer) | Cytotoxicity | 8.5 µM | [15] |

Table 3: Antimicrobial and Antifungal Activity

| Compound/Derivative | Organism | MIC | Reference |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 µM | [16] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 µM | [16] |

| Azothis compound acid analog 4h | Various bacteria | 31.25 µg/mL | [17] |

| Azothis compound acid analog 4e | Various bacteria | 31.25 µg/mL | [17] |

| N-cyclohexyl-2-hydroxybenzamide | Candida species | 570.05 µM | [18] |

| N-4-methoxybenzyl-2-hydroxybenzamide | Candida species | 485.83 µM | [18] |

| This compound acid microcapsules | E. coli & S. aureus | 4 mg/mL | [19] |

Experimental Protocols

Synthesis of Salicylamide (B354443) from this compound Acid

This protocol describes a general method for the synthesis of salicylamide from this compound acid.

Materials:

-

This compound acid

-

Urea

-

Boric acid (catalyst)

-

Distilled water

-

10% Ammonium (B1175870) hydroxide (B78521) solution

-

31.5% Hydrochloric acid

Procedure:

-

Combine 25 g of this compound acid, 35 g of urea, and 1.5 g of boric acid in a flask.

-

Heat the mixture until it melts, then maintain the temperature at approximately 180°C for 2 hours.

-

Allow the reaction mixture to cool.

-

Add a solution of 100 mL of distilled water and 10 mL of 10% ammonium hydroxide solution to the crude product.

-

Heat the resulting solution for approximately 5 minutes.

-

Precipitate the salicylamide by adding 75 mL of 31.5% hydrochloric acid.

-

Filter the crude product and dry it.

-

Recrystallize the crude salicylamide from hot water (approximately 350 mL) to obtain the purified product.[20]

dot

Caption: Workflow for the synthesis of salicylamide from this compound acid.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of test compounds using a fluorometric screening kit.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from BioVision or Sigma-Aldrich)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-2 enzyme, and positive control like Celecoxib) according to the kit manufacturer's instructions.

-

Inhibitor and Control Preparation:

-

Prepare serial dilutions of the test compounds.

-

Prepare a positive control (e.g., Celecoxib) and a solvent control (e.g., DMSO).

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted test inhibitor, positive control, or solvent control to the appropriate wells of the 96-well plate.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

-

Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control. Add 10 µL of COX Assay Buffer to the background control wells.

-

Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's protocol.

-

Reaction Initiation:

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

-

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

-

Data Analysis:

Plant Defense Signaling

This compound acid is a key signaling molecule in plant defense, mediating both local and systemic acquired resistance (SAR).

dot

Caption: Simplified overview of the this compound acid-mediated plant defense signaling pathway.

Upon pathogen recognition, plants increase the synthesis of this compound acid.[22] This accumulation of this compound acid leads to the activation of the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[22] In its inactive state in the cytoplasm, NPR1 exists as an oligomer. The binding of this compound acid induces a conformational change, leading to the monomerization and translocation of NPR1 into the nucleus.[8] In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of pathogenesis-related (PR) genes, leading to their expression and the establishment of a broad-spectrum, long-lasting systemic acquired resistance (SAR).[7]

Conclusion

The diverse biological activities of this compound acid derivatives continue to make them a fertile ground for drug discovery and development. Their well-established roles in inflammation and pain, coupled with emerging evidence of their efficacy in cancer and infectious diseases, underscore their therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in advancing the study and application of these versatile compounds. Future research will likely focus on the development of novel derivatives with enhanced potency, selectivity, and improved safety profiles, further expanding the therapeutic utility of the salicylate (B1505791) scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Aspirin boosts the synergistic effect of EGFR/p53 inhibitors on lung cancer cells by regulating AKT/mTOR and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship of this compound acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel derivatives of nitro-substituted this compound acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Antibacterial Effect and Possible Mechanism of this compound Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Dissection of this compound acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physicochemical Properties of Salicylic Acid and Its Analogs: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the core physicochemical properties of salicylic acid and its key analogs, offering a vital resource for researchers, scientists, and professionals involved in drug development. By understanding these fundamental characteristics—pKa, lipophilicity (logP), aqueous solubility, and melting point—scientists can better predict the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, ultimately facilitating more effective drug design and formulation.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound acid and its prominent analogs: acetylthis compound acid (aspirin), mesalazine (5-aminothis compound acid), salsalate, and diflunisal. These values represent a consolidation of data from various scientific sources and are crucial for comparative analysis in drug development.

| Compound | pKa | logP | Aqueous Solubility (g/L) | Melting Point (°C) |

| This compound Acid | 2.97 | 2.26 | 2.48 (at 25°C) | 158-161 |

| Acetylthis compound Acid | 3.5 | 1.19 | 3.3 (at 20°C) | 134-136 |

| Mesalazine | ~2.3 (carboxyl), ~5.7 (amino) | 0.99 | ~1.0 | 283-286 (decomposes) |

| Salsalate | - | - | Insoluble in acid, hydrolyzes in vivo | 146-149 |

| Diflunisal | 3.3 | 4.44 | Practically insoluble | 210-212 |

Table 1: Comparative Physicochemical Properties of this compound Acid and Its Analogs

Detailed Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail the standard experimental methodologies for the key parameters discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly precise method for its determination.[1][2][3][4][5]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.[1]

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M) in a suitable solvent (typically purified water, sometimes with a co-solvent for poorly soluble compounds).

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]

-

-

Titration:

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the gold standard for its determination.[6][7][8][9]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this ratio.

Protocol:

-

Preparation:

-

Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

-

Prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

-

Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP as: logP = log10(P).

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for measuring thermodynamic solubility.[10][11][12][13][14]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the dissolved compound in the saturated solution represents its aqueous solubility.

Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a flask containing a known volume of purified water.

-

-

Equilibration:

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. The supernatant, which is the saturated solution, should be carefully separated from the solid material. Filtration or centrifugation can be used for this purpose.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Result:

-

The measured concentration is the aqueous solubility of the compound at that specific temperature.

-

Determination of Melting Point by the Capillary Method

The melting point is the temperature at which a solid turns into a liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting point range.[15][16][17][18][19]

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Protocol:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[19]

-

-

Measurement:

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[19]

-

Observe the sample closely through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded temperature range is the melting point of the compound.

-

Signaling Pathways and Mechanisms of Action

This compound acid and its analogs exert their therapeutic effects by modulating various cellular signaling pathways, primarily those involved in inflammation.

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for this compound acid and many of its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[20][21][22][23][24][25][26][27][28][29] Acetylthis compound acid (aspirin) irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site.[20][21][24][29] Other salicylates, like this compound acid itself, are reversible inhibitors.[20]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

This compound acid and its derivatives can also suppress inflammation by inhibiting the NF-κB signaling pathway.[20][23][30][31][32][33][34][35] This pathway is a central regulator of immune and inflammatory responses. Salicylates have been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[30][31][34] By preventing the degradation of the inhibitory protein IκB, NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate pro-inflammatory gene expression.[30][31]

Mitogen-Activated Protein Kinase (MAPK) Signaling

Emerging evidence suggests that this compound acid can also modulate MAPK signaling pathways, such as p38 and JNK, which are involved in inflammation and cellular stress responses. The precise mechanisms and downstream effects are still under active investigation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound acid and its key analogs, alongside standardized experimental protocols for their determination and an exploration of their primary mechanisms of action. A thorough understanding of these fundamental characteristics is indispensable for the rational design and development of new and improved salicylate-based therapeutics. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering continued innovation in this critical area of pharmaceutical research.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. mt.com [mt.com]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. thinksrs.com [thinksrs.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 21. Acetylthis compound Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 24. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 25. What is Diflunisal used for? [synapse.patsnap.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. proteopedia.org [proteopedia.org]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Aspirin - Wikipedia [en.wikipedia.org]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. Effect of acetylthis compound acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Central Role of Salicylic Acid in Plant Immunity

An In-depth Technical Guide on Salicylic Acid Perception and Signal Transduction in Plants

Audience: Researchers, scientists, and drug development professionals.

This compound acid (SA), a simple phenolic compound, is a critical signaling molecule and phytohormone that orchestrates a wide array of physiological processes in plants, most notably the activation of defense responses against pathogens.[1][2][3] It is indispensable for establishing both local defense at the site of infection and Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.[3][4][5] Upon pathogen recognition, SA levels increase, triggering a massive transcriptional reprogramming that leads to the expression of thousands of defense-related genes, including the well-characterized Pathogenesis-Related (PR) genes.[6] Understanding the intricate mechanisms of SA perception and the subsequent signal transduction cascade is fundamental for developing novel strategies to enhance crop resilience and for potential applications in pharmacology. This guide provides a detailed examination of the core components and pathways governing SA signaling, supported by quantitative data, experimental protocols, and visual diagrams.

This compound Acid Biosynthesis and Metabolism

Plants synthesize SA primarily through two distinct pathways originating from the primary metabolite chorismate, which is produced in the chloroplasts via the shikimate pathway.[7][8]

-

The Isochorismate (IC) Pathway: This is the major route for SA production in stressed Arabidopsis thaliana.[1][8][9] In the chloroplast, ISOCHORISMATE SYNTHASE (ICS) converts chorismate to isochorismate.[1] The isochorismate is then transported to the cytosol by the MATE transporter EDS5.[10] In the cytosol, PBS3 (AVRPPHB SUSCEPTIBLE 3) conjugates isochorismate to glutamate, and this product is then converted to SA, a step that may involve EPS1 (ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1).[10]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway, which operates in the cytosol, is a minor contributor to SA synthesis in Arabidopsis but may be the predominant pathway in other species like rice.[7][8][11][12] Phenylalanine is converted to trans-cinnamic acid by PAL, a key enzyme in the phenylpropanoid pathway.[2] Subsequent enzymatic steps convert trans-cinnamic acid to benzoic acid, which is then hydroxylated by BENZOIC ACID 2-HYDROXYLASE (BA2H) to form SA.[7]

Once synthesized, the levels of free, active SA are tightly regulated through various modifications, including glycosylation to form this compound acid glucoside (SAG) for storage in the vacuole, and methylation to produce the volatile signal methyl salicylate (B1505791) (MeSA).[8][13]

Caption: this compound Acid (SA) is synthesized via the ICS pathway in chloroplasts and the PAL pathway in the cytosol.

Perception of the this compound Acid Signal: A Dual-Receptor System

The perception of SA is complex, involving two distinct classes of receptors that play opposing roles in regulating plant immunity: NONEXPRESSOR OF PR GENES 1 (NPR1) and its paralogs, NPR3 and NPR4.[14][15] This dual-receptor system allows for precise modulation of defense responses based on cellular SA concentrations.

NPR1: The Master Positive Regulator

NPR1 is a master transcriptional coactivator essential for SA-mediated defense gene expression and the establishment of SAR.[16][17][18] In unchallenged cells with low SA levels, NPR1 exists as an inactive oligomer in the cytoplasm, held together by intermolecular disulfide bonds. Following pathogen attack and the subsequent rise in SA, cellular redox changes lead to the reduction of these bonds, releasing NPR1 monomers.[19] These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a vast suite of defense genes.[6][16][20] Recent structural studies reveal that dimeric NPR1 bridges two TGA transcription factor dimers to form an enhanceosome complex, thereby activating transcription.[21][22]

NPR3 and NPR4: Concentration-Dependent Co-repressors and Receptors

NPR3 and NPR4 are paralogs of NPR1 that function as bona fide SA receptors and transcriptional co-repressors.[4][14][15] They bind SA with different affinities and act as adaptors for a Cullin 3 ubiquitin E3 ligase complex.[4][23][24]

-

At low SA concentrations: NPR4 binds to NPR1 and mediates its ubiquitination and subsequent degradation by the proteasome, thus repressing defense responses and preventing autoimmunity.[24]

-

At high SA concentrations (during infection): SA binding to NPR3 and NPR4 inhibits their interaction with NPR1.[4][15] This prevents NPR1 degradation, allowing it to accumulate in the nucleus and activate defense gene expression.[4][14]

Therefore, NPR3 and NPR4 act as a concentration-dependent switch, repressing the pathway at basal SA levels and de-repressing it upon pathogen-induced SA accumulation.[4][23]

The SA Signal Transduction Cascade

The perception of SA by NPR proteins initiates a signaling cascade that culminates in the activation of plant defenses.

-

SA Accumulation: Pathogen recognition triggers SA biosynthesis.[1]

-

Receptor Binding & NPR1 Stabilization: SA binds to NPR3/NPR4, disrupting their interaction with NPR1. This stabilizes NPR1.[4][14]

-

NPR1 Monomerization and Nuclear Translocation: Increased SA levels create a reducing environment, causing the release of NPR1 monomers, which move into the nucleus.[19][25]

-

Formation of Transcriptional Complex: In the nucleus, NPR1 interacts with TGA family transcription factors (e.g., TGA2, TGA5, TGA6), which are bound to SA-responsive elements (TGACG motifs) in the promoters of defense genes like PR-1.[16][20][25]

-

Histone Acetylation and Gene Activation: The NPR1-TGA complex recruits histone acetyltransferases (HACs), leading to histone acetylation, chromatin remodeling, and robust transcriptional activation of target genes.[6]

-

Immune Response: The translated products of these genes, such as PR proteins with antimicrobial activities, contribute to enhanced disease resistance.

Caption: SA perception by NPR proteins regulates NPR1 stability and its function as a transcriptional co-activator.

Quantitative Data in this compound Acid Signaling

Precise quantitative measurements are crucial for understanding the dynamics of the SA signaling network. The following tables summarize key quantitative data from the literature.

Table 1: this compound Acid Binding Affinities

| Protein | Species | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| SABP2 | Tobacco | This compound Acid | 90 nM | [3] |

| SABP (Catalase) | Tobacco | This compound Acid | 14 µM | [2] |

| NPR3 | A. thaliana | This compound Acid | Binds SA | [4][23] |

| NPR4 | A. thaliana | this compound Acid | Binds SA (higher affinity than NPR3) |[4][23] |

Note: Specific Kd values for NPR3 and NPR4 binding to SA are determined through various biochemical assays, with studies indicating differential affinities that are key to their regulatory function.[4][23]

Table 2: Endogenous this compound Acid Concentrations

| Plant | Tissue/Condition | SA Concentration (Free) | Reference |

|---|---|---|---|

| A. thaliana | Uninfected Leaves | 0.25 - 1 µg/g FW | [13] |

| Tobacco | Uninfected Leaves | <100 ng/g FW | [13] |

| Rice | Uninfected Leaves | Orders of magnitude higher than Arabidopsis | [3] |

| Potato | Uninfected Leaves | up to 10 µg/g FW |[13] |

FW = Fresh Weight

Key Experimental Methodologies

Validating the components and interactions within the SA signaling pathway requires a range of molecular biology techniques. Detailed protocols for cornerstone experiments are provided below.

Protocol: Gene Expression Analysis by RT-qPCR

This method is used to quantify the expression levels of target genes (e.g., PR-1, ICS1) in response to SA treatment or pathogen infection.[26][27]

1. Plant Material and Treatment:

- Grow plants (A. thaliana) under controlled conditions (e.g., 16h light/8h dark, 22°C).

- Treat plants at the 4-6 leaf stage by spraying with a solution of 1 mM SA or a mock solution (water with 0.02% Silwet L-77).

- Harvest leaf tissue at specified time points (e.g., 0, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.

2. Total RNA Extraction:

- Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.

- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for integrity.

3. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

4. Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix containing: cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

- Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

- Include a melt curve analysis at the end to verify the specificity of the amplified product.

- Use a housekeeping gene (e.g., Actin2, UBQ10) as an internal control for normalization.

5. Data Analysis:

- Calculate the cycle threshold (Ct) values for the gene of interest and the reference gene.

- Determine the relative gene expression using the 2-ΔΔCt method.

A [label="1. Plant Treatment\n(e.g., SA spray)"];

B [label="2. Sample Collection\n(Flash freeze in N2)"];

C [label="3. RNA Extraction\n& DNase Treatment"];

D [label="4. RNA Quality/Quantity Check\n(Spectrophotometry, Gel)"];

E [label="5. cDNA Synthesis\n(Reverse Transcription)"];

F [label="6. qPCR Reaction Setup\n(SYBR Green, Primers)"];

G [label="7. Real-Time PCR Amplification"];

H [label="8. Data Analysis\n(Relative Quantification using 2-ΔΔCt)"];

A -> B -> C -> D -> E -> F -> G -> H;

label="Diagram 3: Experimental Workflow for RT-qPCR";

labelloc="b";

fontsize=12;

}

Caption: Workflow for quantifying gene expression changes using Reverse Transcription-quantitative PCR (RT-qPCR).

Protocol: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to demonstrate in vivo interactions between proteins, such as NPR1 and TGA transcription factors.[28]

1. Protein Extraction:

- Harvest plant tissue (e.g., protoplasts, leaves) transiently or stably expressing tagged versions of the proteins of interest (e.g., NPR1-HA and TGA2-FLAG).

- Grind tissue in liquid nitrogen and resuspend in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitor cocktails).

- Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris. Collect the supernatant (total protein extract).

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

- Incubate the pre-cleared lysate with an antibody against one of the tags (the "bait" protein, e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

- Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

3. Washing:

- Pellet the beads by gentle centrifugation.

- Wash the beads 3-5 times with ice-cold IP wash buffer (similar to lysis buffer but with lower detergent concentration) to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

- Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Probe the membrane with primary antibodies against both the "bait" tag (e.g., anti-FLAG) and the "prey" tag (e.g., anti-HA) to confirm the presence of both proteins in the immunoprecipitated complex.

- Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

A [label="1. Lyse Cells Expressing\nTagged Proteins (Bait-FLAG, Prey-HA)"];

B [label="2. Incubate Lysate\nwith anti-FLAG Antibody"];

C [label="3. Add Protein A/G Beads\nto Capture Antibody-Protein Complex"];

D [label="4. Wash Beads to Remove\nNon-specific Binders"];

E [label="5. Elute Bound Proteins"];

F [label="6. SDS-PAGE & Western Blot"];

G [label="7. Probe with anti-FLAG (Bait)\n& anti-HA (Prey) Antibodies"];

A -> B -> C -> D -> E -> F -> G;

label="Diagram 4: Experimental Workflow for Co-Immunoprecipitation (Co-IP)";

labelloc="b";

fontsize=12;

}

Caption: Workflow for detecting in vivo protein-protein interactions using Co-Immunoprecipitation (Co-IP).

Conclusion and Future Perspectives

The perception and signaling of this compound acid in plants are governed by a sophisticated and tightly regulated network. The identification of NPR1, NPR3, and NPR4 as a dual-receptor system has been a major breakthrough, revealing how plants can mount a robust defense response upon infection while keeping these pathways quiescent in the absence of threat.[4][14][15] While significant progress has been made, key questions remain. The precise biochemical mechanisms by which SA binding modulates the activities of NPR proteins are still being elucidated through structural biology.[21][22] Furthermore, the interplay between SA and other hormone signaling pathways, such as those for jasmonic acid and ethylene, represents a complex regulatory web that is an active area of research.[29] A deeper, systems-level understanding of this pathway will be instrumental for the rational design of crops with durable, broad-spectrum disease resistance and for identifying novel targets for agrochemical and pharmaceutical development.

References

- 1. This compound acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esalq.usp.br [esalq.usp.br]

- 3. Perception of the plant immune signal this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. ENT-608 - Host Plant Resistance (HPR) Topic: Signal Transduction – this compound Acid Pathway | PPTX [slideshare.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. bioone.org [bioone.org]

- 9. This compound Acid biosynthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis and Roles of this compound Acid in Balancing Stress Response and Growth in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Action of this compound Acid on Plant Growth [frontiersin.org]

- 13. Frontiers | Intra and Extracellular Journey of the Phytohormone this compound Acid [frontiersin.org]

- 14. Diverse Roles of the this compound Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Opposite Roles of this compound Acid Receptors NPR1 and NPR3/NPR4 in Transcriptional Regulation of Plant Immunity. | John Innes Centre [jic.ac.uk]

- 16. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamic ubiquitination determines transcriptional activity of the plant immune coactivator NPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Seeing is believing: Understanding functions of NPR1 and its paralogs in plant immunity through cellular and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Structural basis of NPR1 in activating plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis of NPR1 in activating plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] NPR3 and NPR4 are receptors for the immune signal this compound acid in plants | Semantic Scholar [semanticscholar.org]

- 24. Structural Basis of this compound Acid Perception by Arabidopsis NPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Acid-Dependent Expression of Host Genes in Compatible Arabidopsis-Virus Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 28. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 29. TGA Transcription Factors Activate the this compound Acid-Suppressible Branch of the Ethylene-Induced Defense Program by Regulating ORA59 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Crosstalk Between Salicylic Acid and Other Plant Hormones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in plant growth, development, and defense against pathogens. Its signaling pathway is a central component of the plant's immune system, particularly in mediating resistance against biotrophic and hemibiotrophic pathogens. However, the physiological and defense responses governed by SA are not isolated. They are intricately modulated through a complex network of interactions, known as crosstalk, with other plant hormones. This guide provides a detailed technical overview of the molecular mechanisms underlying the crosstalk between this compound acid and other key plant hormones, including auxins, cytokinins, gibberellins, abscisic acid, ethylene (B1197577), and jasmonates. Understanding these interactions is crucial for developing novel strategies to enhance crop resilience and for the discovery of new drug targets in agricultural and pharmaceutical research.

This compound Acid and Auxin Crosstalk

The interaction between this compound acid and auxin, a key regulator of plant growth and development, is predominantly antagonistic. High levels of SA often lead to phenotypes resembling those of auxin-deficient or insensitive mutants, suggesting that SA negatively regulates auxin signaling.[1]

Molecular Mechanisms:

-

Repression of Auxin Signaling Genes: SA has been shown to cause a global repression of auxin-related genes.[2] This includes the downregulation of the TIR1 (TRANSPORT INHIBITOR RESPONSE 1) auxin receptor gene.[2][3] The reduced expression of TIR1 leads to the stabilization of Aux/IAA repressor proteins, which in turn inhibits the expression of auxin-responsive genes.[2]

-

Modulation of Auxin Transport: SA can also influence auxin distribution within the plant by modulating the activity of auxin efflux carriers, such as members of the PIN-FORMED (PIN) family.[1]

-

Regulation of Auxin Biosynthesis: There is evidence to suggest that SA can affect auxin biosynthesis. For instance, SA can upregulate TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1), a key enzyme in the tryptophan-dependent auxin synthesis pathway.[4]

This antagonistic relationship is believed to be part of a plant's defense strategy, where growth-related processes are suppressed to reallocate resources towards defense during pathogen attack.[2]

Caption: this compound acid negatively regulates auxin signaling.

This compound Acid and Cytokinin Crosstalk

The interplay between this compound acid and cytokinins, which are involved in cell division and differentiation, is complex and can be both synergistic and antagonistic.

Molecular Mechanisms:

-

Synergistic Interaction in Defense: High concentrations of cytokinins can enhance SA-dependent defense responses.[5][6] This potentiation of defense is mediated in part by the upregulation of SA biosynthesis and the activation of SA-responsive genes, such as PATHOGENESIS-RELATED (PR) genes.[5][6] In rice, cytokinins and SA act synergistically to induce the expression of defense-related genes, an effect that is dependent on the key SA signaling regulators OsNPR1 and WRKY45.[7][8]

-

Antagonistic Interaction and Feedback Regulation: Conversely, SA can negatively regulate cytokinin signaling, creating a negative feedback loop that may help to fine-tune the plant's defense response.[5][6][9] Type-A Arabidopsis Response Regulators (ARRs), which are negative regulators of cytokinin signaling, have been shown to also negatively regulate basal and pathogen-induced SA-dependent gene expression.[5][6]

The balance between these synergistic and antagonistic interactions likely allows the plant to precisely control the allocation of resources between growth and defense.[6]

Caption: Interplay between SA and cytokinin signaling pathways.

This compound Acid and Gibberellin Crosstalk

Gibberellins (GAs), best known for their role in regulating stem elongation and seed germination, also interact with the SA signaling pathway, often in a synergistic manner, particularly in the context of abiotic stress responses.

Molecular Mechanisms:

-

GA Regulation of SA Biosynthesis: Gibberellins can modulate the endogenous levels of SA.[10] Exogenous application of GA3 has been shown to upregulate the biosynthesis of SA, leading to increased SA accumulation and enhanced plant defense responses to environmental stresses.[11][12][13] This suggests that some of the physiological effects of GAs may be mediated through SA.[10]

-

Role in Abiotic Stress Tolerance: The crosstalk between GA and SA is particularly important in mediating plant responses to abiotic stresses such as heavy metal and salt stress.[11][14] GAs can promote growth recovery, while SA enhances antioxidant activities, and their interaction allows for a balanced response to these environmental challenges.[12] In Arabidopsis, an increase in endogenous SA levels, modulated by gibberellins, can counteract the inhibitory effects of abiotic stress during germination and seedling establishment.[10]

Caption: Gibberellin and this compound acid signaling interaction.

This compound Acid and Abscisic Acid Crosstalk

Abscisic acid (ABA), a key hormone in regulating responses to abiotic stress, particularly drought, generally acts as an antagonist to SA signaling in the context of plant immunity.

Molecular Mechanisms:

-

ABA Suppression of SA Accumulation: ABA has been shown to reduce the accumulation of SA in plants during pathogen infection.[1] It achieves this in part by suppressing the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in the SA biosynthesis pathway.[1]

-

ABA Inhibition of SA Signaling: Beyond its effect on SA biosynthesis, ABA also negatively regulates SA signaling.[1] It can reduce the protein levels of NPR1, the master regulator of SA-mediated defense responses.[1] Furthermore, SA can bind to type 2C protein phosphatases (PP2Cs), which are negative regulators of ABA signaling.[15] This binding of SA to PP2Cs suppresses the interaction between PP2Cs and ABA receptors, thereby antagonizing ABA signaling.[15]

This antagonistic relationship suggests that plants prioritize either abiotic stress responses (mediated by ABA) or biotic stress responses (mediated by SA), depending on the environmental cues.

Caption: Antagonistic crosstalk between SA and ABA signaling.

This compound Acid and Ethylene Crosstalk

Ethylene (ET), a gaseous hormone involved in a wide range of developmental processes and stress responses, exhibits a complex and often antagonistic relationship with SA, particularly in the context of plant defense. However, synergistic interactions have also been documented.

Molecular Mechanisms:

-

Antagonistic Interactions in Defense: The SA and ET/Jasmonate (JA) signaling pathways are often mutually antagonistic.[16] For instance, infection with a biotrophic pathogen that triggers an SA-mediated defense response can lead to the suppression of the ET/JA pathway, thereby increasing susceptibility to necrotrophic pathogens.[16] The transcription factor EIN3 (ETHYLENE INSENSITIVE 3), a positive regulator of ET signaling, can act as a repressor of ICS1 expression, thus inhibiting SA biosynthesis.[16]

-

Synergistic Interactions in Senescence: In contrast to their antagonistic roles in defense, SA and ET can act synergistically to promote leaf senescence.[17] EIN3 has been shown to physically interact with NPR1 in senescing leaves, and together they synergistically promote the expression of senescence-associated genes.[17]

-

Context-Dependent Interactions: The outcome of the SA-ET interaction is highly context-dependent. For example, in tomato, an intact ET pathway is required for the full induction of the SA marker gene PR1a upon infection with Fusarium oxysporum, suggesting a synergistic relationship in this specific plant-pathogen interaction.[18]

Caption: Context-dependent crosstalk between SA and ethylene.

This compound Acid and Jasmonate Crosstalk

The interaction between this compound acid and jasmonic acid (JA) is one of the most extensively studied examples of hormonal crosstalk in plants. While predominantly antagonistic, synergistic interactions have also been observed, highlighting the complexity of this relationship.

Molecular Mechanisms:

-

Antagonistic Interactions: The antagonism between SA and JA is a cornerstone of the plant's ability to fine-tune its defense responses against different types of attackers.[19] SA-mediated defenses are generally effective against biotrophic pathogens, while JA-mediated defenses are crucial for resistance to necrotrophic pathogens and herbivorous insects.[19]

-

SA Suppression of JA Signaling: SA can suppress JA signaling at multiple levels. It has been suggested to inhibit the expression of JA biosynthetic enzymes like lipoxygenase-2 (LOX2) and allene (B1206475) oxide synthase (AOS).[20] Furthermore, SA can antagonize JA-dependent gene expression downstream of the JA receptor COI1.[21] The transcription factor ORA59, a key regulator of JA-responsive genes, is a target for SA-mediated suppression.[21]

-

JA Suppression of SA Accumulation: Conversely, the JA signaling pathway can repress SA accumulation.[22] This is mediated, at least in part, by the JA-responsive transcription factor MYC2.[22]

-

-

Synergistic Interactions: Despite the prevalent antagonism, synergistic interactions between SA and JA have also been reported.[19] When applied simultaneously at low concentrations, SA and JA can lead to a transient synergistic enhancement in the expression of both SA- and JA-associated defense genes.[19][20] This suggests that under certain conditions, a combined SA and JA response can provide a broader and more robust defense.

Caption: The predominantly antagonistic crosstalk between SA and JA.

Quantitative Data Summary

| Interacting Hormone | Plant Species | Treatment | Measured Parameter | Observed Effect | Reference |

| Auxin | Arabidopsis thaliana | This compound Acid | Expression of TIR1 | Downregulation | [3] |

| Arabidopsis thaliana | This compound Acid | Expression of auxin-related genes | Global repression | [2] | |

| Cytokinin | Arabidopsis thaliana | High concentration of cytokinin | SA-dependent defense gene expression | Potentiation | [5][6] |

| Oryza sativa (Rice) | Cytokinin and this compound Acid co-treatment | Expression of OsPR1b and PBZ1 | Synergistic induction | [7][8] | |

| Gibberellin | Arabidopsis thaliana | Overexpression of GASA4 (GA-induced gene) | Endogenous SA levels | Increase | [10] |

| Various | Exogenous GA3 | SA biosynthesis | Upregulation | [11][12][13] | |

| Abscisic Acid | Arabidopsis thaliana | Abscisic Acid | SA accumulation during pathogen infection | Dramatic reduction | [1] |

| Arabidopsis thaliana | Abscisic Acid | Expression of ICS1 | Suppression | [1] | |

| Ethylene | Arabidopsis thaliana | Ethylene and this compound Acid co-treatment | Expression of senescence-associated genes | Synergistic promotion | [17] |

| Solanum lycopersicum (Tomato) | Fusarium oxysporum infection in ET biosynthesis mutant | Expression of PR1a | Reduced induction compared to wild-type | [18] | |

| Jasmonic Acid | Arabidopsis thaliana | This compound Acid | Expression of JA-responsive marker genes (PDF1.2, VSP2) | Suppression | [21] |

| Nicotiana tabacum (Tobacco) | Low concentrations of SA and JA co-treatment | Expression of SA- and JA-associated genes | Transient synergistic enhancement | [20] |

Experimental Protocols

Quantification of Plant Hormones by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound acid and other phytohormones from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive method.[23][24][25]

1. Sample Preparation: a. Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder. c. Weigh the frozen powder (typically 50-100 mg fresh weight).